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This guide provides a comprehensive overview of the L929 cell line, a cornerstone in cell

biology research. We will delve into its morphological features, key characteristics, and

essential experimental protocols, presenting quantitative data in accessible formats and

visualizing complex biological processes.

Core Characteristics of the L929 Cell Line
The L929 cell line, derived from the subcutaneous connective tissue of a male C3H/An mouse

in 1948, is one of the earliest and most widely used immortalized cell lines.[1] Its robustness

and ease of culture have made it a staple in various research fields, including toxicology,

immunology, and virology.

L929 cells are characterized by their fibroblast-like, spindle-shaped morphology and adherent

growth pattern.[1] They are known for their sensitivity to Tumor Necrosis Factor-alpha (TNF-α),

which induces a form of programmed cell death known as necroptosis, making them an

invaluable model for studying this pathway.[1] Furthermore, L929 cells are prolific producers of

Macrophage Colony-Stimulating Factor (M-CSF), and their conditioned medium is widely used

to differentiate bone marrow-derived macrophages.
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For ease of comparison and experimental planning, the following table summarizes key

quantitative characteristics of the L929 cell line.

Parameter Value Citations

Organism Mouse (Mus musculus) [1]

Tissue of Origin
Subcutaneous connective

tissue
[1]

Cell Type Fibroblast [1]

Morphology Spindle-shaped, fibroblast-like [1]

Growth Properties Adherent [1]

Doubling Time 28 - 36 hours

Cell Diameter 5 - 10 µm

Seeding Density 1.5 x 10^4 cells/cm^2

Protein Yield (T75 Flask) 1.5 - 2.5 mg (Estimated)

Note: Protein yield is an estimation for a confluent T75 flask and can vary based on cell density

and lysis buffer used.

Signaling Pathways in L929 Cells
L929 cells are a model system for studying various signaling pathways. Below, we visualize the

well-characterized TNF-α-induced necroptosis pathway.

TNF-α-Induced Necroptosis
TNF-α binding to its receptor, TNFR1, can trigger distinct cellular outcomes. In L929 cells, this

binding predominantly leads to necroptosis, a regulated form of necrosis. This pathway

involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3,

and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).
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TNF-α induced necroptosis signaling pathway in L929 cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1165828?utm_src=pdf-body-img
https://www.benchchem.com/product/b1165828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section provides detailed methodologies for common experiments involving L929 cells.

Cell Culture and Passaging
This protocol outlines the standard procedure for maintaining and subculturing L929 cells.

Start:
Confluent L929 cells

in T75 flask
Aspirate old medium Wash with 5-10 mL

sterile PBS
Add 2-3 mL

0.25% Trypsin-EDTA
Incubate at 37°C
for 2-5 minutes

Add 5-7 mL complete medium
to neutralize trypsin

Gently resuspend cells
to create a single-cell suspension

Transfer cell suspension
to a 15 mL conical tube

Centrifuge at 200 x g
for 5 minutes

Aspirate supernatant and
resuspend pellet in fresh medium

Seed new T75 flask
at a 1:3 to 1:10 split ratio Incubate at 37°C, 5% CO2 End:

Propagated L929 cells

Click to download full resolution via product page

Workflow for L929 cell subculture.

Materials:

L929 cells in a T75 flask

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin

Phosphate-Buffered Saline (PBS), sterile

0.25% Trypsin-EDTA

15 mL conical tubes

New T75 flasks

Incubator (37°C, 5% CO2)

Protocol:

Warm DMEM, PBS, and Trypsin-EDTA to 37°C.

Aspirate the culture medium from the confluent T75 flask.
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Wash the cell monolayer with 5-10 mL of sterile PBS.

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell surface is covered.

Incubate at 37°C for 2-5 minutes, or until cells detach.

Add 5-7 mL of complete medium to neutralize the trypsin.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer the suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

Determine the desired split ratio (e.g., 1:5) and add the appropriate volume of the cell

suspension to a new T75 flask containing fresh medium.

Incubate the new flask at 37°C with 5% CO2.

Cytotoxicity Assay using Crystal Violet
This protocol provides a simple and effective method for quantifying cell viability.
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Start:
L929 cells and test compounds

Seed L929 cells in a 96-well plate
(e.g., 1x10^4 cells/well) and incubate for 24h

Treat cells with various concentrations
of the test compound and incubate for 24-72h

Aspirate the medium

Gently wash wells with PBS

Add 100 µL of 4% paraformaldehyde
and incubate for 15 minutes

Remove fixative and add 100 µL of
0.1% Crystal Violet solution for 20 minutes

Wash excess stain with water
and allow the plate to dry

Add 100 µL of 10% acetic acid
to each well to solubilize the stain

Read absorbance at 570 nm
using a microplate reader

Analyze data to determine
cell viability

End:
Cytotoxicity assessment

Click to download full resolution via product page

Workflow for a crystal violet cytotoxicity assay.
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Materials:

L929 cells

96-well flat-bottom plates

Test compounds

Complete DMEM

PBS

4% Paraformaldehyde (PFA) in PBS

0.1% Crystal Violet solution in water

10% Acetic acid solution in water

Microplate reader

Protocol:

Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of

complete medium.

Incubate for 24 hours to allow for cell attachment.

Prepare serial dilutions of the test compound and add them to the respective wells. Include a

vehicle control.

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Aspirate the medium from the wells.

Gently wash each well with 200 µL of PBS.

Add 100 µL of 4% PFA to each well and incubate at room temperature for 15 minutes to fix

the cells.
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Remove the PFA and add 100 µL of 0.1% Crystal Violet solution to each well. Incubate for 20

minutes at room temperature.

Wash the wells with water until the water runs clear and allow the plate to air dry completely.

Add 100 µL of 10% acetic acid to each well to solubilize the stain.

Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

This guide provides a foundational understanding of the L929 cell line, equipping researchers

with the necessary information for its effective use in a variety of experimental contexts. The

provided data and protocols serve as a starting point for the design and execution of robust

and reproducible research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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